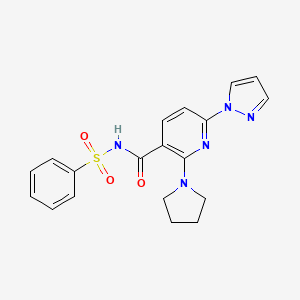

![molecular formula C17H22N4O4 B2504764 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide CAS No. 2034267-63-3](/img/structure/B2504764.png)

2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

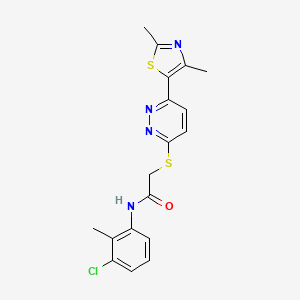

The compound "2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide" is a complex molecule that may be related to various pharmacological and chemical studies. While the provided papers do not directly discuss this compound, they do provide insights into similar structures and their potential applications, which can be extrapolated to the compound .

Synthesis Analysis

The synthesis of related compounds often involves multi-step reactions, including the use of asymmetric synthesis to prepare enantiomers, as seen in the preparation of alpha-ethyl phenethylamine derivatives . Additionally, copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a common method for creating triazole-containing compounds, which could be relevant for the triazole moiety in the target compound . The synthesis of hybrid anticonvulsants also involves coupling reactions with the use of reagents like N,N-carbonyldiimidazole (CDI) .

Molecular Structure Analysis

The molecular structure of compounds similar to the target molecule includes various functional groups that contribute to their biological activity. For instance, the presence of a 1,3-benzodioxol moiety is common in psychoactive compounds , while the 1,2,3-triazole ring is a feature in antimicrotubule agents . The configuration of these moieties can significantly affect the pharmacological properties of the compounds.

Chemical Reactions Analysis

Compounds with structures similar to the target molecule can undergo various chemical reactions. For example, the mass spectral behavior of related compounds indicates cleavage of acylamino substituents and elimination of a hydroxyl radical . The reactivity of such compounds can be influenced by the presence of electron-donating or withdrawing groups, which can affect their stability and reactivity.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are closely related to their molecular structure. The presence of a benzodioxole moiety can influence the lipophilicity of the compound , while the triazole ring can affect its ability to form hydrogen bonds and interact with biological targets . The stereochemistry of the compound can also impact its physical properties, such as solubility and melting point.

Applications De Recherche Scientifique

Mass Spectral Analysis Techniques

Research on compounds such as 2-methyl-N-butyl-N-(4-methyloxazol-2-yl)propanamide highlights the use of mass spectral analysis techniques to understand the behavior of complex organic molecules. These techniques can provide insights into the cleavage of acylamino substituents and elimination processes, crucial for elucidating the structure and reactivity of novel compounds (Mallen, Cort, & Cockerill, 1979).

Anticonvulsant Activity Research

The development of hybrid molecules combining chemical fragments of known antiepileptic drugs suggests a pathway for investigating the anticonvulsant potential of new compounds. This approach involves synthesizing and evaluating the pharmacological efficacy of novel compounds against established seizure models, offering a framework that could be applied to study the anticonvulsant potential of 2-(benzo[d][1,3]dioxol-5-yloxy)-N-(3-methyl-1-(2H-1,2,3-triazol-2-yl)butan-2-yl)propanamide (Kamiński et al., 2015).

Pharmacological Property Evaluation

Investigations into novel annelated 2,3-benzodiazepine derivatives for their potential as noncompetitive AMPA receptor antagonists provide a model for assessing the pharmacological properties of new compounds. This includes evaluating their activity in preclinical anticonvulsant models and their potency in electrophysiological experiments, which could be relevant for assessing the neurological impact of this compound (Gitto et al., 2003).

Safety and Hazards

Propriétés

IUPAC Name |

2-(1,3-benzodioxol-5-yloxy)-N-[3-methyl-1-(triazol-2-yl)butan-2-yl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H22N4O4/c1-11(2)14(9-21-18-6-7-19-21)20-17(22)12(3)25-13-4-5-15-16(8-13)24-10-23-15/h4-8,11-12,14H,9-10H2,1-3H3,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEXRQGGPNIRPIW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(CN1N=CC=N1)NC(=O)C(C)OC2=CC3=C(C=C2)OCO3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H22N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6,7-dimethoxy-3-phenethyl-2-{[4-(trifluoromethyl)benzyl]sulfanyl}-4(3H)-quinazolinimine](/img/structure/B2504694.png)

![Tert-butyl N-[4-[[(2-chloroacetyl)amino]methyl]-2-methylphenyl]-N-cyclopropylcarbamate](/img/structure/B2504695.png)

![4-[(4-Methoxyphenyl)methyl]-1,1-dioxo-1Lambda(6)-thiane-4-carboxylic acid](/img/structure/B2504701.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide](/img/structure/B2504702.png)